2-Aminoisophthalonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

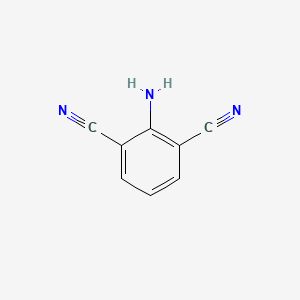

Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVXGSUDJYKUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448693 | |

| Record name | 2-aminoisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63069-52-3 | |

| Record name | 2-aminoisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminoisophthalonitrile: Properties, Synthesis, and Handling

Introduction

2-Aminoisophthalonitrile, also known by its IUPAC name 2-aminobenzene-1,3-dicarbonitrile, is an aromatic organic compound featuring a benzene ring substituted with one amino (-NH₂) group and two nitrile (-C≡N) groups.[1] This unique arrangement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. Its bifunctional nature, possessing both nucleophilic (amino) and electrophilic (nitrile) characteristics, allows for its participation in a wide array of chemical transformations. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and purification, expected analytical signatures, and critical safety information for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental properties of a compound govern its behavior in both chemical reactions and physical handling. The properties of this compound are summarized below.

Identifiers and Structural Information

A consistent and accurate identification is paramount for regulatory compliance and scientific communication.

| Property | Value | Source |

| IUPAC Name | 2-aminobenzene-1,3-dicarbonitrile | |

| Synonyms | 2,6-Dicyanoaniline | [2] |

| CAS Number | 63069-52-3 | [2][3][4] |

| Molecular Formula | C₈H₅N₃ | [4][5] |

| Molecular Weight | 143.15 g/mol | [3][4][5] |

| SMILES | C1=CC(=C(C(=C1)C#N)N)C#N | [5] |

| InChIKey | OEVXGSUDJYKUQX-UHFFFAOYSA-N |

Physical Properties

The physical state and solubility are critical parameters for designing experimental setups, including reaction conditions and purification strategies.

| Property | Value | Source |

| Appearance | Solid | - |

| Melting Point | 94-96 °C | [3][4] |

| Boiling Point | 320.27 °C (at 760 mmHg) | [3][4] |

| Density | 1.26 g/cm³ | [4] |

| Flash Point | 147.5 - 148 °C | [3][4] |

Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative assessment can be made based on the compound's molecular structure.

-

Polar Solvents: The presence of the polar amino (-NH₂) and nitrile (-C≡N) groups suggests that this compound is likely to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.

-

Non-Polar Solvents: The aromatic benzene ring provides non-polar character, suggesting potential solubility in solvents like dichloromethane and chloroform.

-

Aqueous Solubility: Due to the dominant hydrophobic nature of the benzene ring, it is expected to have low solubility in water.[6]

The causality behind this profile lies in the "like dissolves like" principle. The polar functional groups can engage in dipole-dipole interactions and hydrogen bonding with polar solvents, while the non-polar aromatic core interacts favorably with non-polar solvents through van der Waals forces.

Chemical Properties and Reactivity

Stability

This compound is chemically stable under standard ambient and recommended storage conditions (cool, dry, tightly sealed).[2]

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The -NH₂ group is nucleophilic and can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation.

-

Nitrile Groups: The -C≡N groups can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions, making this compound a precursor for various heterocyclic systems.

Incompatible Materials

To ensure safety and reaction integrity, avoid contact with strong oxidizing agents .

Hazardous Decomposition Products

In the event of a fire, thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][7]

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for research and development. An expeditious method involves the ring transformation of functionalized 2H-pyran-2-ones.

Experimental Protocol: Synthesis via Ring Transformation

This protocol is adapted from a reported methodology for synthesizing functionalized isophthalonitriles. The principle involves a nucleophile-induced ring transformation where malononitrile attacks a pyranone ring, leading to the formation of the aromatic this compound structure.

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the starting functionalized 2H-pyran-2-one in an appropriate solvent such as methanol or dimethylformamide (DMF).

-

Addition of Nucleophile: Add an equimolar amount of malononitrile to the solution.

-

Base Addition: Slowly add a base, such as powdered potassium hydroxide (KOH), to the mixture while stirring at room temperature. The base facilitates the carbanion formation from malononitrile, which is the key nucleophile.

-

Reaction: Allow the reaction to proceed at room temperature for 14-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Neutralization: Upon completion, pour the reaction mixture into ice water to quench the reaction. Carefully neutralize the mixture with dilute hydrochloric acid (HCl).

-

Product Isolation: The crude product often precipitates upon neutralization. Collect the solid by vacuum filtration.

-

Purification: Purify the crude product using silica gel column chromatography. The choice of eluent will depend on the specific substitution pattern of the starting pyranone but is typically a mixture of hexane and ethyl acetate.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, MS).

Caption: Safe handling workflow for this compound.

Applications in Research and Drug Development

While specific drugs containing the this compound core are not prevalent, its value lies in its role as a versatile intermediate. The nitrile group is a key pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. [8]The 2-amino-substituted aromatic scaffold is a common feature in molecules targeting kinases and other enzymes. [9] Potential applications include:

-

Synthesis of Heterocycles: It serves as a precursor for nitrogen-containing heterocyclic compounds, which are a cornerstone of medicinal chemistry. For example, the amino and nitrile groups can be induced to cyclize, forming quinoline or pyridine-based structures.

-

Kinase Inhibitor Scaffolds: Aromatic amines are frequently used as starting points for building kinase inhibitors, where the amine can form a critical hydrogen bond in the hinge region of the enzyme's active site.

-

Molecular Probes: The inherent fluorescence properties of some substituted aminonitriles could be exploited in the development of molecular probes for biological imaging or sensing applications.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10931545, this compound.

- Crysdot LLC. (n.d.). This compound.

- ResearchGate. (n.d.). 1H NMR spectra of 2-amino-2 0... [Image].

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292916, 2-Aminoisophthalic acid.

- The Royal Society of Chemistry. (n.d.). Supplementary information.

- PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.

- Wiley Online Library. (n.d.). High-field 2D NMR spectroscopy of amanitin isomers.

- PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

- Illinois State University. (2015). Infrared Spectroscopy.

- The Royal Society. (n.d.). Infra-Red Absorption Spectra of Some Amino Compounds.

- National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook.

- PubMed. (2013). 2-Aminoimidazoles in medicinal chemistry.

- PubMed Central. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

Sources

- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. combi-blocks.com [combi-blocks.com]

- 3. molcore.com [molcore.com]

- 4. This compound CAS#: 63069-52-3 [m.chemicalbook.com]

- 5. cas 63069-52-3|| where to buy this compound [chemenu.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminoisophthalonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisophthalonitrile, identified by the CAS number 63069-52-3 , is an aromatic organic compound featuring a benzene ring substituted with one amino group and two cyano groups at positions 1, 2, and 3.[1] Its formal IUPAC name is 2-aminobenzene-1,3-dicarbonitrile.[1] This molecule serves as a versatile building block in synthetic organic chemistry, with its unique electronic and structural characteristics making it a valuable precursor for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures. The presence of reactive amino and nitrile functionalities allows for a diverse range of chemical transformations, positioning this compound as a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications, particularly within the realm of drug discovery and development.

Molecular Structure and Identification

The molecular structure of this compound consists of a central benzene ring with an amine (-NH₂) group at the second position and two nitrile (-C≡N) groups at the first and third positions. This arrangement of functional groups imparts specific reactivity and electronic properties to the molecule.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 63069-52-3 | PubChem[1] |

| Molecular Formula | C₈H₅N₃ | PubChem[1] |

| Molecular Weight | 143.15 g/mol | PubChem[1] |

| IUPAC Name | 2-aminobenzene-1,3-dicarbonitrile | PubChem[1] |

| SMILES | C1=CC(=C(C(=C1)C#N)N)C#N | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis of this compound

An efficient and regioselective method for the synthesis of 2-aminoisophthalonitriles involves the carb-anion-induced ring transformation of functionalized 2H-pyran-2-ones with malononitrile.[2] This approach is advantageous as it allows for the creation of the aromatic ring under mild, room temperature conditions, avoiding the need for harsh thermal conditions often required in alternative methods like Diels-Alder reactions.[2]

Experimental Protocol: Ring Transformation Synthesis

This protocol describes a general procedure for the synthesis of a this compound derivative from a corresponding 2H-pyran-2-one.

Materials:

-

Substituted 2H-pyran-2-one (1.0 eq)

-

Malononitrile (1.2 eq)

-

Potassium Hydroxide (KOH), powdered (2.0 eq)

-

Dimethylformamide (DMF)

-

Ice water

-

Dilute Hydrochloric Acid (HCl)

-

Silica gel for column chromatography

-

Appropriate solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted 2H-pyran-2-one in a minimal amount of DMF.

-

Addition of Reagents: To the stirred solution, add malononitrile followed by powdered potassium hydroxide.

-

Reaction: Allow the reaction mixture to stir at room temperature for 14-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water.

-

Neutralization: Carefully neutralize the aqueous mixture with dilute HCl. A precipitate of the crude product should form.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the pure this compound derivative.[2]

Causality Behind Experimental Choices:

-

Malononitrile: Serves as the source of the carbanion, which is the key nucleophile that initiates the ring transformation of the 2H-pyran-2-one.

-

Potassium Hydroxide (KOH): A strong base used to deprotonate the acidic methylene protons of malononitrile, generating the reactive carbanion.

-

Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic reaction mechanism.

-

Room Temperature Reaction: The mild reaction conditions are a significant advantage of this method, preserving sensitive functional groups and reducing the formation of byproducts.[2]

Sources

A Guide to the Spectroscopic Characterization of 2-Aminoisophthalonitrile

Introduction

2-Aminoisophthalonitrile, also known by its IUPAC name 2-aminobenzene-1,3-dicarbonitrile, is an aromatic compound featuring a core benzene ring substituted with one amine (-NH₂) and two nitrile (-C≡N) groups.[1] Its unique electronic and structural properties, stemming from the interplay between the electron-donating amino group and the electron-withdrawing nitrile groups, make it a molecule of interest in materials science and as a precursor in the synthesis of complex heterocyclic compounds.

A definitive structural elucidation and purity assessment of such molecules is paramount for any research or development application. This is achieved through a combination of modern spectroscopic techniques. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While publicly available experimental spectra for this specific compound are limited, this guide leverages high-quality predicted data and established principles of spectroscopy to provide a robust analytical framework. The interpretation herein is grounded in the fundamental principles of chemical structure and reactivity, offering researchers a reliable reference for the characterization of this compound and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise connectivity and chemical environment of each atom.

The Causality Behind NMR Analysis

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the nitrile (-C≡N) group, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the amine (-NH₂), shield adjacent nuclei, shifting their signals to a lower chemical shift (upfield). The coupling (J) between adjacent non-equivalent protons provides definitive information about their connectivity. For this compound, the substitution pattern on the aromatic ring creates a unique set of chemical shifts and coupling patterns for the three aromatic protons, allowing for their unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire data using a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a relaxation delay of 2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a single line.

-

Set a spectral width of approximately 200 ppm.

-

Acquire several thousand scans (e.g., 2048 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).

Predicted NMR Data and Interpretation

The following data is predicted using the online NMR prediction tool NMRDB.org, which utilizes a combination of algorithms for accurate spectral simulation.[2][3]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.65 | t | 7.9 | 1H |

| H-4 | 6.91 | d | 7.7 | 1H |

| H-6 | 6.86 | d | 8.1 | 1H |

| -NH₂ | 6.40 (approx.) | br s | - | 2H |

¹H NMR Interpretation:

-

Aromatic Region: The three aromatic protons appear in distinct regions. The proton at C5 (H-5 ) is expected to be a triplet because it is coupled to both H-4 and H-6 with similar coupling constants. It appears furthest downfield due to being situated between two electron-withdrawing nitrile groups. The protons at C4 (H-4 ) and C6 (H-6 ) are expected to be doublets, as they are each coupled primarily to H-5. Their upfield shift relative to H-5 is a direct result of the shielding effect from the adjacent electron-donating amino group.

-

Amine Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (bearing -NH₂) | 153.5 |

| C-5 | 135.9 |

| C-4 | 119.5 |

| C-6 | 118.9 |

| C-1, C-3 (-CN) | 117.1 |

| C≡N (Nitrile C) | 116.8 |

| C-1, C-3 (-C-CN) | 96.1 |

¹³C NMR Interpretation:

-

C-2: The carbon atom directly attached to the amino group is significantly deshielded and appears furthest downfield (~153.5 ppm), a characteristic chemical shift for an aromatic carbon bonded to nitrogen.

-

Aromatic CH Carbons (C-4, C-5, C-6): These carbons appear in the typical aromatic region. C-5 is the most downfield of the three due to its position relative to the nitrile groups. C-4 and C-6 are shifted upfield due to the influence of the amino group.

-

Quaternary Carbons: The carbons bearing the nitrile groups (C-1 and C-3) are expected around 96.1 ppm. The nitrile carbons themselves (C≡N) are also distinct, appearing around 116.8 ppm. The low chemical shift for C1/C3 is a notable feature, influenced by the strong anisotropic and electronic effects of the attached functional groups.

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (e.g., stretching and bending of bonds). It is an excellent technique for identifying the presence of specific functional groups.

The Logic of Vibrational Frequencies

The frequency of a bond's vibration is determined by the masses of the connected atoms and the strength of the bond. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). Therefore, the double and triple bonds (C=C, C≡N) and bonds involving hydrogen (N-H, C-H) appear at characteristic high-wavenumber regions of the spectrum, making them easily identifiable.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the this compound sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet-pressing die and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to achieve a high-quality spectrum.

-

-

Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the key absorption bands.

Expected IR Data and Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode |

| Amine (-NH₂) | 3450 - 3300 | Medium, Two sharp bands | N-H Asymmetric & Symmetric Stretch |

| Nitrile (-C≡N) | 2240 - 2220 | Strong, Sharp | C≡N Stretch |

| Amine (-NH₂) | 1650 - 1580 | Medium | N-H Bend (Scissoring) |

| Aromatic Ring | 1620 - 1450 | Medium-Weak, Sharp | C=C Stretch (Ring Modes) |

| Aromatic C-H | 3100 - 3000 | Medium-Weak | C-H Stretch |

| Aromatic C-N | 1335 - 1250 | Strong | C-N Stretch |

IR Spectrum Interpretation: The IR spectrum of this compound provides clear, self-validating evidence of its key functional groups.

-

N-H Stretch: The presence of a primary amine is unequivocally confirmed by two distinct, sharp peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[4][5] The absence of a very broad peak in this region rules out the presence of hydroxyl (-OH) groups.

-

C≡N Stretch: A strong and sharp absorption band is expected between 2240 and 2220 cm⁻¹.[6] This peak's position is characteristic of an aromatic nitrile, where conjugation slightly lowers the frequency compared to aliphatic nitriles. Its intensity and sharpness make it a hallmark feature of the spectrum.

-

Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of structural information. The N-H bending vibration should be visible around 1600 cm⁻¹. Several sharp peaks between 1620-1450 cm⁻¹ will confirm the C=C stretching of the aromatic ring. A strong band for the aromatic C-N stretch is also expected around 1300 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure.

The Principle of Ionization and Fragmentation

In Electron Ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, ejecting an electron to form a positively charged radical ion known as the molecular ion (M+•). This molecular ion is often energetically unstable and fragments into smaller, more stable ions and neutral radicals. The mass spectrometer separates and detects only the charged fragments. The fragmentation pattern is reproducible and characteristic of the molecule's structure, acting as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample (in a volatile solvent or as a solid via a direct insertion probe) into the high-vacuum source of the mass spectrometer.

-

Ionization: Ionize the vaporized sample using a standard electron energy of 70 eV.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions, generating a mass spectrum that plots relative intensity versus m/z.

Expected Mass Spectrum Data and Interpretation

-

Molecular Ion (M+•): Based on the molecular formula C₈H₅N₃, the monoisotopic mass is 143.0483 Da.[1] The mass spectrum will show a distinct molecular ion peak at m/z = 143 . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with this value.[8]

-

Major Fragment Ions: The fragmentation of this compound is predicted to proceed through pathways characteristic of both anilines and benzonitriles.

Table 4: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 143 | [C₈H₅N₃]+• | - (Molecular Ion) |

| 116 | [C₇H₄N₂]+• | HCN |

| 89 | [C₆H₃N]+• | HCN (from m/z 116) |

Interpretation of Fragmentation: The primary fragmentation pathway is expected to be the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, a common fragmentation for both nitriles and anilines.[9][10] This would yield a prominent fragment ion at m/z 116 . A subsequent loss of a second molecule of HCN from the m/z 116 fragment would produce an ion at m/z 89 . This logical, stepwise loss provides strong corroborating evidence for the proposed structure containing two nitrile groups.

Caption: Plausible EI-MS fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen skeleton, with chemical shifts and coupling constants that are highly indicative of the specific substitution pattern. Infrared spectroscopy serves as a rapid and definitive method to confirm the presence of the critical amine (-NH₂) and nitrile (-C≡N) functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the known structure. Together, these three techniques provide a self-validating system, ensuring high confidence in the identity and purity of the compound for researchers and drug development professionals.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10931545, this compound.

- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

- Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—Constructing a free chemical information system with open-source components. Journal of Chemical Information and Computer Sciences, 43(6), 1733-1739.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.

- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Rinehart, K. L., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(10), 2853–2855.

- Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics.

Sources

- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Visualizer loader [nmrdb.org]

- 3. Visualizer loader [nmrdb.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. allreviewjournal.com [allreviewjournal.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Aminoisophthalonitrile

A Note to Our Researchers, Scientists, and Drug Development Professionals:

The core tenets of our scientific and technical communications are built upon a foundation of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) . To provide an "in-depth technical guide" as requested, it is imperative that the information presented is grounded in validated, citable experimental results. Without this foundational data, any discussion of decomposition pathways, kinetic parameters, or experimental protocols would be purely hypothetical and would not meet the rigorous standards of scientific integrity that our audience rightfully expects.

We are therefore unable to provide the requested in-depth technical guide at this time. The creation of such a document without the necessary empirical evidence would fall short of the required scientific rigor and could be potentially misleading.

In lieu of a complete guide, we are providing a foundational overview of the analytical techniques that would be essential for characterizing the thermal stability of 2-aminoisophthalonitrile. This section is intended to serve as a methodological framework for researchers who wish to undertake such a study.

Methodological Framework for the Thermal Analysis of this compound

For researchers and professionals initiating a study on the thermal properties of this compound, a systematic approach employing established thermal analysis techniques is recommended. The primary techniques for such an investigation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Core Principles: TGA provides critical data on the temperatures at which the material begins to decompose, the kinetics of the decomposition process, and the mass of non-volatile residue remaining.[1]

Proposed Experimental Protocol:

-

Sample Preparation: Accurately weigh 5–10 mg of high-purity this compound into an inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge Gas: Utilize a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20–50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25 °C).

-

Heating Rate: A standard rate of 10 °C/min is recommended for initial screening. Slower rates (e.g., 5 °C/min) can offer better resolution of distinct decomposition steps, while faster rates may be used for kinetic studies.[1]

-

Final Temperature: Heat to a temperature where no further mass loss is observed, typically in the range of 600–800 °C.

-

-

-

Data Analysis:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, determined from the derivative of the TGA curve (DTG curve).

-

Mass Loss Percentage: Quantify the percentage of mass lost at each distinct decomposition stage.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Visualization of TGA Workflow:

Caption: Logic for a comprehensive thermal analysis study.

Evolved Gas Analysis (EGA)

To identify the decomposition products, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is the definitive approach. This allows for the real-time identification of gaseous molecules evolved during each stage of mass loss.

Conclusion and Path Forward

While this document outlines the standard methodologies for characterizing the thermal properties of a compound like this compound, it cannot substitute for a guide based on actual experimental data. We encourage the scientific community to perform and publish these critical analyses. Should such data become available, a comprehensive and authoritative guide will be developed to support the important work of researchers, scientists, and drug development professionals in the field.

References

- EAG Laboratories. (n.d.). DSC Analysis of Polymers.

- PerkinElmer. (n.d.). Characterization of Polymers Using TGA.

- ResearchGate. (2019, January 16). Thermogravimetric Analysis of Polymers.

Sources

An In-depth Technical Guide to the Potential Applications of 2-Aminoisophthalonitrile in Materials Science

Foreword

In the dynamic landscape of materials science, the quest for novel molecular building blocks that can unlock new functionalities and enhance material performance is perpetual. 2-Aminoisophthalonitrile, a seemingly simple aromatic compound, stands at the intersection of several key material classes. Its unique trifunctional nature—an aromatic amine flanked by two nitrile groups—presents a compelling platform for the rational design of advanced materials. This guide provides a technical exploration of the potential applications of this compound, moving from its fundamental properties to its prospective roles in high-performance polymers, porous materials, and functional dyes. The insights herein are directed at researchers and scientists, aiming to inspire and inform the next wave of material innovation.

Core Characteristics of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation upon which its applications are built. This compound, also known as 2-aminobenzene-1,3-dicarbonitrile, is an aromatic molecule with the chemical formula C₈H₅N₃.[1]

1.1. Molecular Structure and Physicochemical Properties

The molecule's architecture is key to its reactivity and function. It consists of a benzene ring substituted with an amine (-NH₂) group at position 2 and two nitrile (-C≡N) groups at positions 1 and 3. This specific arrangement of functional groups dictates its potential for polymerization and molecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-aminobenzene-1,3-dicarbonitrile | [1] |

| Molecular Formula | C₈H₅N₃ | [1] |

| Molecular Weight | 143.15 g/mol | [1] |

| CAS Number | 63069-52-3 | [1] |

The presence of both a nucleophilic amine group and electrophilic nitrile groups on the same aromatic scaffold makes this compound a versatile precursor for a variety of chemical transformations.

1.2. Synthesis Overview

The accessibility of a chemical building block is crucial for its practical application. An efficient synthesis for this compound has been reported via a carb-anion-induced ring transformation of functionalized 2H-pyran-2-ones with malononitrile. This method is noted for its mild reaction conditions, proceeding at room temperature and producing the target molecule in excellent yields, offering an advantage over traditional methods that may require harsh thermal conditions.[2]

Application in High-Performance Polymers

The rigidity of the benzene ring combined with the reactive amine functionality positions this compound as a prime candidate for creating polymers with exceptional thermal and mechanical stability.

2.1. Monomer for High-Performance Polyamides (Aramids)

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their strength and thermal resistance, properties derived from their rigid aromatic backbones and strong intermolecular hydrogen bonding.[3]

The structure of this compound is analogous to the diamine monomers used in the synthesis of commercial aramids. The amine group can react with diacyl chlorides (such as isophthaloyl chloride or terephthaloyl chloride) in a polycondensation reaction to form a polyamide backbone. The nitrile groups, while not directly participating in the polymerization, would be incorporated as pendant groups along the polymer chain. These nitrile groups can enhance polymer properties through strong dipole-dipole interactions, potentially increasing the glass transition temperature (Tg) and improving solvent resistance. Furthermore, the nitrile groups offer a reactive handle for post-polymerization modification, allowing for cross-linking or the grafting of other functional moieties to further tune the material's properties.

Caption: Proposed polycondensation reaction for a nitrile-functionalized aramid.

-

Drying: Thoroughly dry all glassware and reagents. The solvent, N-methyl-2-pyrrolidone (NMP), should be dried over molecular sieves. Calcium chloride (CaCl₂) should be dried under vacuum at high temperature.

-

Dissolution: In a nitrogen-purged reaction vessel equipped with a mechanical stirrer, dissolve a specific molar quantity of this compound in the dried NMP containing dissolved CaCl₂. Stir until a homogeneous solution is obtained.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Monomer Addition: Slowly add an equimolar amount of isophthaloyl chloride to the cooled solution under vigorous stirring. The reaction is exothermic and the temperature should be maintained below 5°C.

-

Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. A significant increase in viscosity will be observed as the polymer forms.

-

Precipitation and Washing: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol or water.

-

Purification: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with water and then methanol to remove unreacted monomers and salts, and dry it under vacuum at 80-100°C.

2.2. Curing Agent for Epoxy Resins

Epoxy resins are versatile thermosetting polymers that rely on curing agents to form cross-linked networks with high mechanical strength and thermal stability.[4] Amines are a common class of curing agents, where the primary amine groups react with the epoxide rings in a ring-opening addition reaction.[5][6]

This compound can function as an aromatic amine curing agent. Aromatic amines generally impart higher thermal resistance to the cured epoxy compared to aliphatic amines due to the rigidity of the aromatic ring.[6] The two primary amine hydrogens of this compound can react with epoxy groups. A key potential advantage lies in the nitrile functionalities. At elevated temperatures, nitrile groups can undergo trimerization to form thermally stable triazine rings. This post-curing reaction could introduce additional cross-links into the epoxy network, significantly enhancing the thermal stability and char yield of the final material, a principle observed in phthalonitrile-based resins.[4][7] This dual curing mechanism—amine-epoxy reaction followed by nitrile trimerization—could lead to thermosets with exceptionally high operating temperatures.

Caption: Proposed synthesis of a Porous Organic Polymer from this compound.

Application in Fluorescent Materials and Dyes

Molecules containing amino and cyano groups on an aromatic ring often exhibit interesting photophysical properties, including fluorescence. [8]These properties are highly sensitive to the local environment, making them suitable for sensor applications.

Expertise & Experience: The Rationale

The 2-aminonitrile structure can act as a "push-pull" chromophore, where the electron-donating amine group and electron-withdrawing nitrile groups facilitate intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with strong fluorescence and solvatochromism (a change in emission color with solvent polarity). [9] By chemically modifying the amine group of this compound—for example, by reacting it with aldehydes to form Schiff bases or with acyl chlorides to form amides—a wide range of fluorescent derivatives can be synthesized. [9][10]These modifications can tune the electronic structure and, consequently, the absorption and emission wavelengths, quantum yield, and sensitivity to specific analytes. This makes this compound a valuable starting scaffold for developing novel fluorescent probes for bio-imaging or chemical sensing. [8][11]

Conclusion and Future Outlook

This compound is a molecule of significant, yet largely untapped, potential in materials science. Its trifunctional nature provides a versatile platform for creating a diverse range of advanced materials. The most promising applications lie in the development of:

-

Ultra-High-Temperature Thermosets: By leveraging a dual-cure mechanism involving amine-epoxy reactions and nitrile trimerization, materials with exceptional thermal stability can be realized.

-

Next-Generation Aramids: Incorporating nitrile pendant groups can enhance the thermomechanical properties and add a new dimension of functionality to traditional aromatic polyamides.

-

Functional Porous Materials: Its structure is ideally suited for direct synthesis of nitrogen-rich, amine-functionalized POPs for applications in gas separation and catalysis.

-

Customizable Fluorophores: It serves as a core scaffold for the synthesis of a new family of fluorescent dyes and sensors.

Further research should focus on the systematic synthesis and characterization of these proposed materials. Experimental validation of the predicted properties, particularly the thermal behavior of its polymer derivatives and the adsorption characteristics of its porous frameworks, will be crucial in transitioning this compound from a molecule of potential to a cornerstone of advanced material design.

References

- Singh, F. V., Kumar, V., Kumar, B., & Goel, A. (2007).

- Li, B., et al. (2025). A new post-synthetic route to graft amino groups in porous organic polymers for CO2 capture. Chemical Science, 16, 15121-15128.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10931545, this compound.

- Jahn, S., et al. (2021). Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. Polymers, 13(16), 2773.

- Three Bond Technical News (n.d.). Curing Agents for Epoxy Resin.

- Wang, Y., et al. (2022). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Polymers, 14(18), 3754.

- Balani, K., Verma, V., Agarwal, A., & Narayan, R. (2015). Physical, Thermal, and Mechanical Properties of Polymers. In Print-on-Demand Technologies.

- MDPI (2022). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend.

- Google Patents (n.d.). Curing agents for epoxy resins - KR100405068B1.

- MDPI (2022). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

- MDPI (2022). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties.

- Vaidhyanathan, R., et al. (2012). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 41(14), 4152-4160.

- ResearchGate (n.d.). Amino-Functionalized Porphyrin-Based Porous Organic Polymers for CO 2 Capture and Hg 2+ Removal.

- Sciforum (2021).

- PubMed (2016). Rapid Labeling of Amino Acid Neurotransmitters With a Fluorescent Thiol in the Presence of O-Phthalaldehyde.

- ResearchGate (n.d.). Thermal and mechanical properties of two kinds of hydroxyl-terminated polyether prepolymers and the corresponding polyurethane elastomers.

- Think-Do Chemicals (2024).

- MDPI (2022). Dual-State Emission of 2-(Butylamino)

- Semantic Scholar (n.d.). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand.

- RSC Publishing (n.d.). Amine-functionalized porous organic polymers for carbon dioxide capture.

- PubMed (2020).

- MDPI (2022). Chemistry of 2-(2′-Aminophenyl)

- Mini Review (n.d.).

- MDPI (2022). Engineering Metal–Organic Frameworks (MOFs) for Controlled Delivery of Physiological Gaseous Transmitters.

Sources

- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. threebond.co.jp [threebond.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. mdpi.com [mdpi.com]

- 10. Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid labeling of amino acid neurotransmitters with a fluorescent thiol in the presence of o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing and Qualifying 2-Aminoisophthalonitrile for Drug Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and qualifying 2-Aminoisophthalonitrile, a key building block in medicinal chemistry. This guide emphasizes scientific integrity, offering practical insights into supplier evaluation, quality control, and handling of this critical research chemical.

Introduction: The Significance of this compound in Research

This compound, with its unique chemical structure (C8H5N3), serves as a versatile precursor in the synthesis of various heterocyclic compounds.[1] Its reactive amino and nitrile functionalities make it an attractive starting material for the development of novel therapeutic agents. The dicyanoaniline moiety is a key pharmacophore in a range of biologically active molecules, and its derivatives have been explored for their potential in anticancer drug discovery.[2] Given its importance, ensuring the quality and purity of this compound is paramount to the success and reproducibility of research and development efforts.

Navigating the Supplier Landscape: A Framework for Evaluation

The selection of a reliable supplier for this compound is a critical first step that can significantly impact the outcome of a research project. A thorough evaluation of potential vendors should extend beyond mere price comparison and encompass a holistic assessment of quality, consistency, and customer support.

Key Supplier Evaluation Criteria:

-

Purity and Grade: Suppliers typically offer various grades of chemicals (e.g., technical, reagent, ACS). For drug discovery applications, a high-purity grade (typically ≥98%) is essential.[3] Always request and scrutinize the Certificate of Analysis (CoA) to verify the purity and identify any specified impurities.

-

Documentation and Transparency: Reputable suppliers will readily provide comprehensive documentation, including Safety Data Sheets (SDS) and Certificates of Analysis.[4] The CoA should detail the analytical methods used for quality control and the results of these tests.

-

Lot-to-Lot Consistency: In drug development, consistency between batches is crucial for reproducible results. Inquire about the supplier's manufacturing and quality control processes to ensure they can provide consistent material over time.

-

Technical Support: A knowledgeable technical support team can be an invaluable resource for addressing questions regarding the compound's properties, stability, and handling.

-

Availability and Lead Times: For ongoing research projects, ensuring a stable supply chain is important. Consider the supplier's stock levels and typical lead times for delivery.

Identifying Potential Suppliers:

A useful starting point for identifying commercial suppliers of this compound is chemical database platforms like PubChem, which often list a variety of vendors.[1]

Table 1: Illustrative Supplier Comparison for this compound

| Supplier Category | Example Vendors (Hypothetical) | Purity (Typical) | Documentation Provided | Key Strengths |

| Major Chemical Suppliers | Sigma-Aldrich (Merck), Thermo Fisher Scientific, TCI Chemicals | ≥98% | CoA, SDS | Broad portfolio, extensive quality control, established reputation. |

| Specialty Chemical Suppliers | MedChemExpress, BOC Sciences | ≥98% | CoA, SDS, HPLC/NMR data | Focus on bioactive molecules, often provide detailed analytical data. |

| Chemical Marketplaces | Fisher Scientific | Varies by manufacturer | CoA, SDS | Wide selection from multiple manufacturers, competitive pricing. |

Note: This table is for illustrative purposes. Researchers should always verify the specific details with the individual suppliers.

Incoming Quality Control: Verifying the Integrity of Your Material

Upon receiving a shipment of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This self-validating step ensures the integrity of your starting material and the reliability of your experimental results.

Essential In-House QC Tests:

-

Appearance: Visually inspect the material. It should be a solid, and the color should be consistent with the supplier's specifications (often off-white to light yellow).

-

Solubility: Test the solubility in a relevant solvent (e.g., DMSO, DMF) to ensure it aligns with expected properties.

-

Identity Verification (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of the compound. The proton (¹H) and carbon (¹³C) NMR spectra should be consistent with the known structure of this compound.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a compound. A high-purity sample will show a single major peak with minimal impurities.

Experimental Protocol: Purity Determination by HPLC

This protocol provides a general guideline for the purity analysis of this compound. The specific parameters may need to be optimized based on the available instrumentation and columns.

Objective: To determine the purity of a this compound sample by reverse-phase HPLC.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of the this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.

-

-

Sample Solution Preparation:

-

Prepare the sample solution in the same manner as the standard solution.

-

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B

-

-

-

Analysis:

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution.

-

Analyze the chromatogram to determine the area percent of the main peak, which corresponds to the purity of the sample.

-

Handling and Storage: Maintaining Compound Stability

Proper handling and storage are crucial for maintaining the integrity of this compound.

-

Handling: Always handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place, protected from light.[3] Some suppliers may recommend storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially for long-term storage.

Logical Workflow for Procurement and Qualification

The following diagram illustrates a systematic workflow for sourcing and qualifying this compound for research purposes.

Caption: Workflow for sourcing and qualifying this compound.

Conclusion

Sourcing high-quality this compound is a foundational step for any research program that relies on this versatile building block. By implementing a rigorous supplier evaluation process, conducting thorough in-house quality control, and adhering to proper handling and storage protocols, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This guide provides a framework to empower researchers to make informed decisions and maintain the highest standards of scientific integrity in their drug discovery endeavors.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Lee, J. Y., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC.

- Hassan, A. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.

Sources

The Ascending Profile of 2-Aminoisophthalonitrile: A Technical Guide to Its Chemistry and Applications

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern chemical research, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, tunable properties, and significant biological or material applicability is relentless. Among the myriad of emerging structures, 2-aminoisophthalonitrile, a deceptively simple aromatic compound, has carved out a significant niche. Its unique arrangement of amino and cyano functionalities on a benzene ring bestows upon it a rich chemical reactivity and a predisposition for engaging in a variety of non-covalent interactions. This guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development and materials science.

The core structure of this compound (2-aminobenzene-1,3-dicarbonitrile) features a nucleophilic amino group ortho to one nitrile group and para to the other.[1] This electronic arrangement not only influences the molecule's reactivity but also its photophysical characteristics, making it a valuable building block in diverse fields.

Core Synthesis Strategies: Crafting the this compound Backbone

The efficient synthesis of this compound and its substituted analogues is paramount to unlocking their full potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Ring Transformation of 2H-Pyran-2-ones: A Mild and Efficient Approach

A particularly elegant and efficient method involves the carb-anion-induced ring transformation of functionalized 2H-pyran-2-ones with malononitrile.[2] This strategy is noteworthy for its mild reaction conditions, proceeding at room temperature, which offers a significant advantage over traditional methods like Diels-Alder reactions that often necessitate harsh thermal conditions.[2] The strength of this reaction lies in its ability to construct the aromatic ring in high yields.[2]

Conceptual Workflow for Ring Transformation Synthesis

Caption: Ring transformation synthesis of 2-aminoisophthalonitriles.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-methylsulfanyl-isophthalonitrile [2]

-

Reactant Preparation: Dissolve the starting functionalized 2H-pyran-2-one in a suitable solvent such as methanol.

-

Reaction Initiation: Add malononitrile and powdered potassium hydroxide (KOH) in dimethylformamide (DMF).

-

Reaction Conditions: Stir the mixture at room temperature for 14–16 hours.

-

Work-up: Pour the reaction mixture into ice water and neutralize with dilute HCl.

-

Purification: The crude product is then purified using silica gel column chromatography to yield the desired this compound derivative.

The Role of this compound Derivatives in Medicinal Chemistry

The structural motifs present in this compound derivatives make them attractive candidates for biological screening. The amino and nitrile groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets such as enzymes and receptors. The nitrile group, in particular, is a versatile pharmacophore that can engage in dipole-dipole interactions and act as a bioisostere for other functional groups.[3]

Enzyme Inhibition: A Promising Avenue for Therapeutic Development

Derivatives of amino-containing heterocyclic compounds have shown significant potential as inhibitors of various enzymes implicated in disease. For instance, amino acid derivatives have been investigated as inhibitors of digestive enzymes like α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes and obesity.[4] The inhibition of these enzymes slows down carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.[4] While direct studies on this compound as a digestive enzyme inhibitor are not prevalent, its structural similarity to other bioactive amino compounds suggests it as a promising scaffold for designing novel inhibitors.

Similarly, other classes of amino derivatives have been explored as inhibitors for enzymes like D-amino acid oxidase (DAAO), which is a target for schizophrenia treatment, and nitric oxide synthase, which is implicated in cancer cell growth.[5][6]

Conceptual Pathway of Enzyme Inhibition

Caption: Mechanism of competitive enzyme inhibition.

Anticancer Applications: The Emergence of 2-Aminothiazole Analogs

While direct evidence for the anticancer activity of this compound is emerging, the closely related 2-aminothiazole scaffold has been extensively studied and is a core component of clinically approved anticancer drugs like Dasatinib and Alpelisib.[7][8] 2-aminothiazole derivatives have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, lung, and colon cancers.[7][8] The structural and electronic similarities between this compound and 2-aminothiazole suggest that the former could also serve as a valuable scaffold for the development of novel anticancer agents.

Quantitative Data on Anticancer Activity of Related Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted thiazole amides | HT29 (Colon) | 0.63 | [7] |

| 2,4-disubstituted thiazole amides | HeLa (Cervical) | 6.05 | [7] |

| 2,4-disubstituted thiazole amides | A549 (Lung) | 8.64 | [7] |

| 2-aminothiazole analog 20 | H1299 (Lung) | 4.89 | [7] |

| 2-aminothiazole analog 20 | SHG-44 (Glioma) | 4.03 | [7] |

Applications in Materials Science: Leveraging Photophysical Properties

The inherent electronic structure of this compound derivatives makes them promising candidates for applications in materials science, particularly in the realm of fluorescent materials and sensors.

Fluorescence and Solvatochromism

Derivatives of aminonitriles often exhibit interesting photophysical properties, including fluorescence. The emission characteristics can be sensitive to the solvent environment, a phenomenon known as solvatochromism. For instance, 2-amino-3-cyanopyridine derivatives display fluorescence with emission wavelengths that shift with solvent polarity.[9] This property is highly desirable for the development of fluorescent probes and sensors.

The fluorescence of 2-amino-4,6-diphenylnicotinonitriles has been systematically studied in various solvents, revealing that the core structure largely dictates the fluorescence behavior.[10] A red shift in the emission spectra is often observed in more polar solvents like DMSO, indicating a change in the electronic distribution in the excited state.[10]

Summary of Photophysical Properties of 2-Amino-4,6-diphenylnicotinonitriles in Different Solvents [10]

| Solvent | Emission Maximum Range (nm) |

| Dichloromethane (DCM) | ~410-420 |

| Tetrahydrofuran (THF) | ~410-420 |

| Toluene | ~410-420 |

| Methanol (MeOH) | ~410-416 |

| Dimethyl sulfoxide (DMSO) | 420-433 |

These properties suggest that this compound-based materials could be engineered for applications in organic light-emitting diodes (OLEDs), fluorescent labeling, and chemical sensing.

Conclusion and Future Outlook

This compound has emerged from relative obscurity to become a molecule of significant interest to both medicinal chemists and materials scientists. Its synthetic accessibility, coupled with the tunable electronic and photophysical properties of its derivatives, provides a fertile ground for future research. In the realm of drug discovery, the scaffold holds promise for the development of novel enzyme inhibitors and anticancer agents. In materials science, its fluorescent properties are ripe for exploitation in the creation of advanced functional materials. As synthetic methodologies become more refined and our understanding of the structure-property relationships deepens, the applications of this compound and its derivatives are poised to expand even further, solidifying its status as a truly versatile chemical building block.

References

- Singh, F. V., et al. (2020). Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy. Tetrahedron, 63(2007), 10971–10978.

- Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules, 29(8), 1849.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10931545.

- de Oliveira, P. G., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. International Journal of Molecular Sciences, 23(15), 8565. [Link]

- Fan, Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(3), 341-366. [Link]

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

- Hassan, M. Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(3), 341–366. [Link]

- Zarrouk, A., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Chemistry Proceedings, 5(1), 77. [Link]

- Kawai, K., et al. (2016). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584–3587. [Link]

- Gomez-Alonso, S., et al. (2019). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Journal of Molecular Structure, 1180, 584-590. [Link]

Sources

- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Aminoisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffolding

2-Aminoisophthalonitrile, systematically known as 2-amino-1,3-benzenedicarbonitrile, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring an aniline core flanked by two nitrile groups, provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds, pharmaceutical intermediates, and advanced materials. The electron-withdrawing nature of the nitrile groups and the nucleophilic character of the amino group allow for a diverse range of chemical transformations, making it a valuable building block in the design of novel molecular architectures. This guide provides a comprehensive overview of the historical development and modern synthetic strategies for this important chemical entity.

Part 1: The Genesis of a Molecule - Early Synthetic Endeavors

While a definitive seminal publication marking the first synthesis of this compound remains elusive in readily available literature, its origins can be traced back to early explorations in aromatic chemistry. The synthesis of polysubstituted benzenes, particularly those bearing multiple cyano groups, was historically challenging, often resulting in low yields.[1] Early approaches likely involved multi-step sequences and harsh reaction conditions, reflecting the nascent state of synthetic organic chemistry.

One can surmise that early attempts may have drawn inspiration from classical reactions for the synthesis of aromatic amines and nitriles. For instance, the reduction of a corresponding dinitro precursor would be a logical, albeit potentially hazardous, route to the amino functionality. Similarly, the introduction of nitrile groups could have been explored through reactions like the Sandmeyer reaction on a diaminoarene, though achieving regioselectivity would have been a significant hurdle.

Part 2: Evolution of Synthetic Methodologies

The journey from inefficient, low-yielding preparations to modern, elegant synthetic routes for this compound and its derivatives showcases the advancement of organic synthesis.

Early Low-Yield Preparations

Literature reviews on substituted 2,6-dicyanoanilines (a closely related isomer) mention early synthetic efforts that were often plagued by low product yields.[1][2] These methods laid the groundwork for future innovation but were not practical for large-scale production.

The Dawn of Modern Synthesis: A One-Pot Approach

A significant breakthrough in the efficient synthesis of related structures, such as substituted 2,6-dicyanoanilines, was reported in 2008. This one-pot procedure, starting from readily available ynones and malononitrile, provided a more direct and higher-yielding pathway to these valuable compounds.[3][4] This development highlighted a shift towards more convergent and atom-economical synthetic strategies.

A Regioselective Ring Transformation Strategy

A noteworthy advancement in the synthesis of 2-aminoisophthalonitriles was described in a 2007 publication. This method employs a carb-anion-induced ring transformation of functionalized 2H-pyran-2-ones with malononitrile.[5] The key advantage of this approach is the creation of the aromatic ring at room temperature under mild conditions, offering an alternative to forcing thermal conditions often required in other methods.[5]

The plausible reaction mechanism involves a Michael-Ziegler-Thorpe-retro-Diels-Alder type reaction, showcasing a sophisticated cascade of transformations within a single pot.[5]

Part 3: A Modern, Efficient Protocol: Synthesis from Ynones and Malononitrile

The following protocol is based on the efficient one-pot synthesis of substituted 2,6-dicyanoanilines, which can be adapted for the synthesis of this compound derivatives.[3]

Experimental Protocol

General Procedure for the Preparation of Substituted 2,6-Dicyanoanilines:

-

To a solution of the respective ynone (0.5 mmol) in toluene (3.0 mL), add malononitrile (100 mg, 1.5 mmol) and triethylamine (50 mg, 0.5 mmol).

-

Reflux the reaction mixture with stirring at 120 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting brownish oily residue by column chromatography on silica gel using dichloromethane as the eluent to obtain the desired product as a light yellow solid.

Table 1: Comparison of Synthetic Approaches

| Method | Starting Materials | Conditions | Yield | Advantages | Disadvantages | Reference |

| Early Methods | Various | Harsh, multi-step | Low | Foundational | Impractical, low efficiency | [1][2] |

| One-Pot from Ynones | Ynones, Malononitrile | Reflux in toluene with Et3N | Good | One-pot, readily available starting materials | Requires ynone synthesis | [3] |

| Ring Transformation | 2H-pyran-2-ones, Malononitrile | Room temperature, KOH in DMF | Excellent | Mild conditions, high yield | Requires synthesis of functionalized pyranones | [5] |

Part 4: Mechanistic Insights

The synthesis of substituted 2,6-dicyanoanilines from ynones and malononitrile is believed to proceed through a cascade of reactions initiated by the Michael addition of malononitrile to the ynone. This is followed by a series of cyclization and rearrangement steps, ultimately leading to the formation of the aromatic ring.

Reaction Workflow Diagram

Caption: Workflow for the one-pot synthesis of 2,6-dicyanoaniline derivatives.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives has evolved significantly from early, low-yielding methods to modern, efficient, and elegant one-pot procedures. The development of novel catalytic systems and the application of cascade reactions have been instrumental in this progress. As a versatile building block, this compound will undoubtedly continue to play a crucial role in the discovery of new pharmaceuticals and advanced materials. Future research in this area will likely focus on developing even more sustainable and atom-economical synthetic routes, potentially through the use of biocatalysis or flow chemistry, further expanding the accessibility and utility of this important class of compounds.

References

- Müller, T. J. J.; Bunz, U. H. F., Eds. An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. The Journal of Organic Chemistry. 2008, 73 (8), 3253-3255. [Link][3][4]

- Bowling, N. P.; McMahon, R. J. Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Journal of Organic Chemistry. 2006, 71 (15), 5841-5847.

- Borate, H. B.; et al. Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Taylor & Francis Online. [Link][1][2]

- Various authors. Synthesis of 3,5‐disubstituted‐2,6‐dicyanoanilines.

- Borate, H. B.; et al. Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.

- Baron, H.; Remfry, F. G. P.; Thorpe, Y. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions. 1904, 85, 1726-1761.

- von Richter, V. Ueber die Einwirkung des Cyankaliums auf Nitrobenzin. Berichte der deutschen chemischen Gesellschaft. 1871, 4 (1), 21-22.[6][7][8]

- Rosenblum, M. The Mechanism of the von Richter Reaction. Journal of the American Chemical Society. 1960, 82 (14), 3796-3798.

- Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie. 1933, 504 (1), 94-130.[9][10]

- Various authors. Von Richter Reaction. Scribd. [Link]

- Various authors. Thorpe-Ziegler reaction. Buchler GmbH. [Link]

- Various authors. Thorpe reaction. Wikipedia. [Link]

- Dalal, M. The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Dalal Institute. [Link]

- Various authors. Thorpe–Ziegler reaction.

- Various authors. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

- Singh, F. V.; et al. Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy.

- Various authors. Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones.

- Various authors. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]